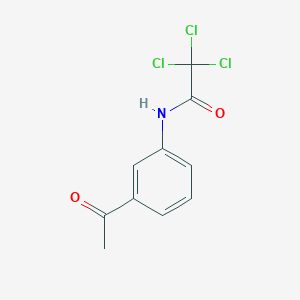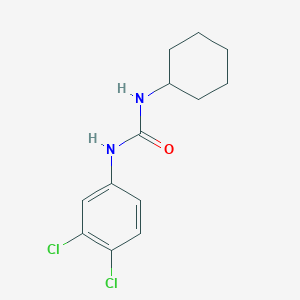
11-Chloro-9,10-dihydro-9,10-ethenoanthracene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
11-Chloro-9,10-dihydro-9,10-ethenoanthracene is a chemical compound with the molecular formula C16H11Cl It is a chlorinated derivative of 9,10-dihydro-9,10-ethenoanthracene, which is a bicyclic aromatic hydrocarbon
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 11-Chloro-9,10-dihydro-9,10-ethenoanthracene typically involves the chlorination of 9,10-dihydro-9,10-ethenoanthracene. The reaction is carried out under controlled conditions to ensure selective chlorination at the desired position. Common reagents used in this process include chlorine gas or other chlorinating agents. The reaction is usually performed in an inert solvent such as dichloromethane or chloroform, and the temperature is carefully controlled to optimize the yield of the desired product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade chlorinating agents and solvents, and the reaction conditions are optimized for large-scale production. The product is then purified using standard techniques such as recrystallization or chromatography to obtain the desired purity.
Análisis De Reacciones Químicas
Types of Reactions
11-Chloro-9,10-dihydro-9,10-ethenoanthracene undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation Reactions: The compound can be oxidized to form various oxidation products, depending on the reagents and conditions used.
Reduction Reactions: Reduction of the compound can lead to the formation of different reduced products.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, or alkoxides. The reactions are typically carried out in polar solvents under mild to moderate temperatures.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide are used, and the reactions are performed under acidic or basic conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are employed, and the reactions are conducted in anhydrous solvents.
Major Products Formed
Substitution Reactions: Products include derivatives with various functional groups replacing the chlorine atom.
Oxidation Reactions: Products include oxidized derivatives such as ketones or carboxylic acids.
Reduction Reactions: Products include reduced derivatives with hydrogen atoms replacing the chlorine atom.
Aplicaciones Científicas De Investigación
11-Chloro-9,10-dihydro-9,10-ethenoanthracene has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the development of new materials and as a precursor in various industrial processes.
Mecanismo De Acción
The mechanism of action of 11-Chloro-9,10-dihydro-9,10-ethenoanthracene involves its interaction with specific molecular targets. The chlorine atom and the bicyclic structure play a crucial role in its reactivity and interactions. The compound can form covalent bonds with nucleophilic sites on biomolecules, leading to various biological effects. The exact pathways and molecular targets depend on the specific application and the environment in which the compound is used.
Comparación Con Compuestos Similares
Similar Compounds
9,10-Dihydro-9,10-ethenoanthracene: The parent compound without the chlorine atom.
11-Bromo-9,10-dihydro-9,10-ethenoanthracene: A brominated derivative with similar properties.
11-Cyano-9,10-dihydro-9,10-ethenoanthracene: A cyano derivative with different reactivity.
Uniqueness
11-Chloro-9,10-dihydro-9,10-ethenoanthracene is unique due to the presence of the chlorine atom, which imparts distinct chemical properties and reactivity. This makes it a valuable compound for specific applications where chlorinated derivatives are required.
Propiedades
Número CAS |
6226-22-8 |
|---|---|
Fórmula molecular |
C16H11Cl |
Peso molecular |
238.71 g/mol |
Nombre IUPAC |
15-chlorotetracyclo[6.6.2.02,7.09,14]hexadeca-2,4,6,9,11,13,15-heptaene |
InChI |
InChI=1S/C16H11Cl/c17-15-9-14-10-5-1-3-7-12(10)16(15)13-8-4-2-6-11(13)14/h1-9,14,16H |
Clave InChI |
SYZTYABTKLVWAU-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C3C4=CC=CC=C4C(C2=C1)C=C3Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


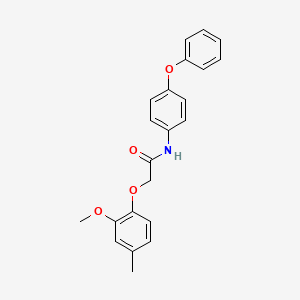
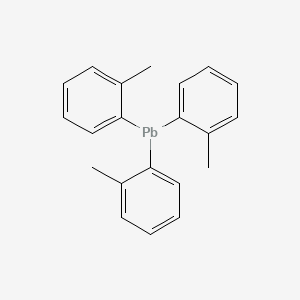
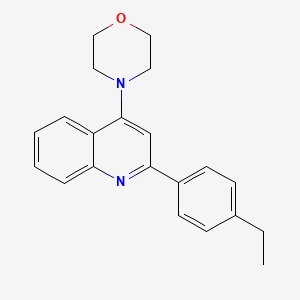
![[(E)-2-(Phenylsulfanyl)ethenyl]benzene](/img/structure/B11949948.png)
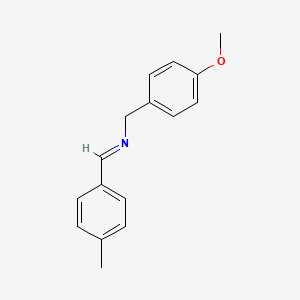
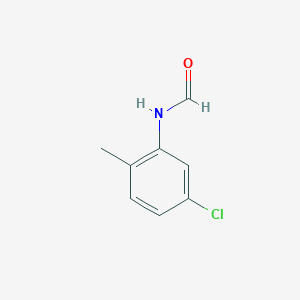
![N'~1~,N'~6~-bis[(E)-(4-hydroxy-3-methoxyphenyl)methylidene]hexanedihydrazide](/img/structure/B11949965.png)
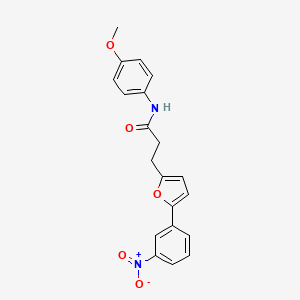

![N-[1-(4-bromoanilino)-2,2,2-trichloroethyl]-2-methylpropanamide](/img/structure/B11949982.png)
